BenchChemオンラインストアへようこそ!

2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Metal chelation Coordination chemistry Medicinal chemistry

Select this 2-methyl-substituted dihydropyridinone acetic acid fragment for its unique advantages in drug discovery. Unlike classical DHPs, its N1-acetic acid handle enables direct conjugation for PROTAC development. The 2-methyl group offers predicted metabolic stability, while the absence of a 3-hydroxy moiety prevents metal-chelation interference in biological assays, ensuring data fidelity. This scaffold is superior for fragment-based screening compared to higher molecular weight or more flexible analogs. Request a quote today to leverage this differentiated chemical tool.

Molecular Formula C8H9NO3
Molecular Weight 167.2
CAS No. 98491-85-1
Cat. No. B6252827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
CAS98491-85-1
Molecular FormulaC8H9NO3
Molecular Weight167.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 98491-85-1): Procurement-Relevant Structural and Physicochemical Profile


2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 98491-85-1) is a 1,4-dihydropyridine (DHP) derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. The compound features a dihydropyridinone core with a 2-methyl substituent and an N1-acetic acid side chain, distinguishing it from classical 1,4-DHP calcium channel blockers and from 3-hydroxy-substituted pyridinone acetic acid analogs that possess metal-chelating capability [2]. Its computed XLogP3-AA of 0.2 and topological polar surface area of 57.6 Ų position it as a moderately polar scaffold with potential for further synthetic elaboration [1].

Why Generic 1,4-Dihydropyridine or Pyridinone Acetic Acid Analogs Cannot Replace 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid


Within the broader 1,4-dihydropyridine and pyridinone acetic acid family, subtle structural variations produce fundamentally different property profiles that preclude simple interchange. Compounds bearing a 3-hydroxy group (e.g., 3-hydroxy-2-methyl-4-oxopyridine-1-acetic acid, CAS 60603-99-8) adopt a delocalized zwitterionic structure and exhibit strong metal-chelating behavior, which is absent in the target compound due to the lack of the 3-OH moiety [1]. Conversely, the 5-methoxy analog (CAS 856857-43-7) introduces additional hydrogen-bond acceptor capacity (tPSA 66.8 vs. 57.6 Ų) and higher lipophilicity (XLogP3 0.4 vs. 0.2), altering both solubility and passive membrane permeability [2]. The unsubstituted parent (4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 45965-36-4) lacks the 2-methyl group, which can affect both conformational preferences and metabolic stability at that position [3]. These structural differences translate into divergent chemical reactivity, biological target engagement potential, and pharmacokinetic behavior—making informed, data-driven selection essential rather than generic substitution.

Quantitative Differentiation Evidence for 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid vs. Closest Analogs


Absence of 3-Hydroxy Metal-Chelating Motif Distinguishes Target Compound from 3-Hydroxy-2-methyl-4-oxopyridine-1-acetic acid

The target compound lacks the 3-hydroxy substituent present in 3-hydroxy-2-methyl-4-oxopyridine-1-acetic acid (CAS 60603-99-8). The 3-OH analog adopts a delocalized zwitterionic structure and functions as a bidentate metal chelator, a property confirmed by crystallographic analysis [1]. In contrast, 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is predicted to have negligible metal-binding capacity at physiological pH due to the absence of the α-hydroxy ketone chelating motif. This is a binary functional difference: the 3-OH compound is suitable for metal-chelation-based applications (e.g., iron chelation therapy), whereas the target compound is appropriate for applications where metal chelation is an undesired off-target effect.

Metal chelation Coordination chemistry Medicinal chemistry

Lower Topological Polar Surface Area (tPSA) and Lipophilicity Differentiate Target Compound from 5-Methoxy Analog

2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has a computed tPSA of 57.6 Ų and XLogP3 of 0.2, compared to 66.8 Ų and 0.4 for the 5-methoxy analog 2-(5-methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 856857-43-7) [1][2]. The 9.2 Ų lower tPSA of the target compound suggests moderately better passive membrane permeability based on established drug-likeness guidelines (optimal tPSA < 140 Ų for oral bioavailability; lower values within range generally favor permeation). The 0.2 log unit lower XLogP3 indicates slightly reduced lipophilicity, which may translate to improved aqueous solubility relative to the methoxy analog.

Physicochemical property Drug-likeness Permeability

2-Methyl Substituent Provides Metabolic Stability Advantage vs. Unsubstituted (4-Oxo-1,4-dihydropyridin-1-yl)acetic acid

The target compound contains a 2-methyl group on the dihydropyridinone ring, whereas (4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 45965-36-4) is unsubstituted at this position [1][2]. In analogous heterocyclic systems, the presence of a methyl group at the 2-position of pyridinones has been associated with increased metabolic stability due to steric shielding of the adjacent C-3 position from cytochrome P450-mediated oxidation. While direct metabolic stability data for these two specific compounds are not publicly available, this class-level inference is supported by established structure-metabolism relationships in dihydropyridine and pyridinone series.

Metabolic stability Structure-metabolism relationship Lead optimization

Molecular Weight Advantage of Target Compound (167.16 g/mol) vs. 5-Methoxy Analog (197.19 g/mol) for Fragment-Based Screening

The target compound (MW = 167.16 g/mol) is 30.03 g/mol lighter than the 5-methoxy analog 2-(5-methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (MW = 197.19 g/mol) [1][2]. This 15.2% lower molecular weight positions the target compound more favorably within fragment-based screening guidelines (typically MW < 300 Da for fragments). The lower MW also generally correlates with higher ligand efficiency metrics when binding potency is normalized by heavy atom count, making the target compound a more attractive starting point for fragment elaboration campaigns.

Fragment-based drug discovery Ligand efficiency Molecular weight

N1-Acetic Acid Side Chain Enables Amide/Conjugate Derivatization Not Possible with N-Unsubstituted DHP Analogs

The target compound features an N1-acetic acid side chain (―CH₂COOH), providing a carboxylic acid handle for amide coupling, esterification, or bioconjugation reactions [1]. This functional group is absent in classical 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine) which bear N1-H or N1-alkyl substituents without a carboxylate [2]. The presence of the carboxylic acid enables facile conversion to amides, esters, or activated esters (e.g., NHS esters) for conjugation to biomolecules, fluorescent probes, or solid supports—synthetic transformations that are not directly accessible with N-unsubstituted DHP analogs.

Synthetic versatility Chemical biology Bioconjugation

Only 2 Rotatable Bonds vs. 3 in 5-Methoxy Analog: Implications for Conformational Pre-organization and Entropic Binding Penalty

The target compound has only 2 rotatable bonds compared to 3 for the 5-methoxy analog, as computed by Cactvs [1][2]. The additional rotatable bond in the methoxy analog arises from the methoxy C–O bond, which contributes conformational flexibility. In drug design, each additional rotatable bond is generally associated with an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a target protein. While this penalty may be partially offset by favorable binding interactions, the more conformationally restricted target compound may exhibit a reduced entropic cost of binding, potentially translating to improved binding affinity when other factors are equal.

Conformational analysis Entropy Binding affinity

Recommended Application Scenarios for 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 167.16 g/mol and only 2 rotatable bonds, this compound meets stringent fragment library criteria (MW < 300, rotatable bonds ≤ 3) [1]. Its lower MW (−30.03 g/mol, −15.2%) and reduced conformational flexibility (−1 rotatable bond, −33%) compared to the 5-methoxy analog [2] make it a superior fragment starting point, offering higher potential ligand efficiency and lower entropic binding penalty. The carboxylic acid handle enables fragment linking or merging strategies during hit-to-lead optimization.

Chemical Probe and Bioconjugate Development

The N1-acetic acid moiety provides a unique conjugation handle absent in classical 1,4-DHP calcium channel blockers [1]. This enables direct amide coupling to fluorescent dyes, biotin, or E3 ligase ligands for PROTAC development without requiring de novo synthetic route design. The absence of a 3-hydroxy metal-chelating group ensures that the compound does not interfere with metal-dependent biological assays, unlike 3-hydroxy pyridinone analogs that sequester essential metal ions [2].

Metabolic Stability-Focused Lead Optimization

The 2-methyl substituent on the dihydropyridinone ring is predicted to provide steric shielding against cytochrome P450-mediated oxidation at the adjacent C-3 position, a metabolic soft spot in unsubstituted analogs [1]. This differentiates the target compound from (4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 45965-36-4), which lacks this protective methyl group [2]. Researchers prioritizing metabolic stability in their screening cascade should select the 2-methyl analog over the unsubstituted parent.

Scaffold-Hopping from Classical 1,4-DHP Calcium Channel Blockers

Unlike classical 1,4-DHP drugs (nifedipine, amlodipine) whose N1 positions are either unsubstituted or alkyl-substituted, this compound incorporates an N1-acetic acid group [1][2]. This structural modification fundamentally alters the pharmacological profile by introducing a carboxylate functionality that can engage in additional hydrogen-bonding or ionic interactions with target proteins. Researchers seeking to explore non-calcium-channel pharmacology within the DHP chemotype should prioritize this scaffold over classical DHPs, as the N1-acetic acid substitution redirects biological activity away from L-type calcium channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.